molecular formula C19H26N4O3S2 B382482 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide CAS No. 315239-32-8

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide

Cat. No. B382482
CAS RN: 315239-32-8
M. Wt: 422.6g/mol
InChI Key: LSGVPECINNJMGB-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

Compounds with the thieno[2,3-d]pyrimidine moiety have shown substantial antiviral activity . ChemDiv1_007954 could be investigated for its efficacy against various viruses, potentially contributing to the development of new antiviral medications.

Antimicrobial Activity

Derivatives of thieno[2,3-d]pyrimidine have been identified as inhibitors for TrmD isolated from Haemophilus influenzae . ChemDiv1_007954 may serve as a lead compound for designing new antimicrobial agents targeting similar bacterial enzymes.

Chemical Synthesis

The compound’s unique structure makes it a valuable intermediate in chemical synthesis. It could be used to create a variety of novel molecules with potential therapeutic applications.

Enzyme Inhibition

ChemDiv1_007954 could be explored as an enzyme inhibitor, given the activity of related compounds. It may help in understanding enzyme mechanisms or serve as a prototype for developing enzyme-based treatments .

Molecular Probing

Due to its specific binding properties, ChemDiv1_007954 can be used as a molecular probe to study protein interactions and functions. This can provide insights into cellular processes and disease mechanisms.

properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-4-6-23-18(25)16-13(2)14(3)28-17(16)21-19(23)27-12-15(24)20-5-7-22-8-10-26-11-9-22/h4H,1,5-12H2,2-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVPECINNJMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCN3CCOCC3)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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